Product packaging for 5-Methylspiro[3.3]heptan-1-one(Cat. No.:)

5-Methylspiro[3.3]heptan-1-one

Cat. No.: B13552213
M. Wt: 124.18 g/mol
InChI Key: QTMCMLYRJLXFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[3.3]heptan-1-one is a ketone derivative of the spiro[3.3]heptane scaffold, a strained, sp3-rich carbocyclic system of significant interest in modern medicinal chemistry and drug discovery . This compound serves as a versatile and valuable synthetic intermediate for the development of conformationally restricted bioactive molecules . The spiro[3.3]heptane core is highly prized as a non-classical bioisostere for saturated six-membered rings like piperidine, piperazine, and oxane, which are common motifs in pharmaceuticals . Incorporating this rigid, three-dimensional scaffold into lead compounds can impart improved physicochemical properties, such as reduced lipophilicity, enhanced metabolic stability, and greater target selectivity . The methyl substituent on the 5-position of this particular derivative offers a handle for further functionalization and fine-tuning of molecular properties during research. Recent synthetic methodologies have focused on novel, strain-relocating routes to access substituted spiro[3.3]heptan-1-ones like this one, underscoring their relevance in contemporary synthetic organic chemistry . This product is intended for research applications as a building block in the synthesis of potential pharmaceutical candidates and other functional fine chemicals. This product is For Research Use Only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B13552213 5-Methylspiro[3.3]heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

7-methylspiro[3.3]heptan-3-one

InChI

InChI=1S/C8H12O/c1-6-2-4-8(6)5-3-7(8)9/h6H,2-5H2,1H3

InChI Key

QTMCMLYRJLXFMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12CCC2=O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Methylspiro 3.3 Heptan 1 One Derivatives

Ring-Opening and Rearrangement Pathways

The significant strain energy embedded within the spiro[3.3]heptane core serves as a powerful driving force for a variety of rearrangement reactions. These transformations often lead to the formation of more stable, less-strained carbocyclic skeletons.

Semipinacol Rearrangement Mechanisms in Spiro[3.3]heptanone Synthesis

A notable and elegant method for the synthesis of the spiro[3.3]heptan-1-one scaffold involves a "strain-relocating" semipinacol rearrangement. This process has been effectively demonstrated in the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition to a cyclopropanone (B1606653) equivalent in situ generates a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid, this intermediate readily undergoes a rearrangement to afford the substituted spiro[3.3]heptan-1-one. nih.govwikipedia.org

The proposed mechanism for this rearrangement involves the initial protonation of the highly strained bicyclobutyl group. This is followed by a nih.govwikipedia.org-rearrangement of the resulting cyclopropylcarbinyl cation, which proceeds with complete regio- and stereospecificity when using a substituted cyclopropanone equivalent. This specificity allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govwikipedia.org The reaction is characterized by the relocation of strain from the starting materials to the spirocyclic product, highlighting the thermodynamic driving force of the reaction.

ReactantsIntermediateProductKey Features
1-Sulfonylcyclopropanols and Lithiated 1-Sulfonylbicyclo[1.1.0]butanes1-BicyclobutylcyclopropanolSubstituted Spiro[3.3]heptan-1-oneStrain-relocating, Regiospecific, Stereospecific

nih.govstereoelectronics.org-Sigmatropic Rearrangements of Strained Spirocyclic Carbenes

While nih.govstereoelectronics.org-sigmatropic rearrangements are a recognized class of pericyclic reactions, they are not a commonly observed or reported rearrangement pathway for carbenes derived from spiro[3.3]heptanone systems. The generation of a carbene from 5-methylspiro[3.3]heptan-1-one, for instance via the decomposition of its corresponding tosylhydrazone, would be expected to undergo rearrangements driven by the relief of the significant ring strain.

However, studies on the closely related spiro[3.3]hept-1-ylidene, a strained carbene intermediate, have revealed that the predominant rearrangement pathways are nih.govwikipedia.org-sigmatropic shifts. These shifts manifest as competing ring-contraction and ring-expansion processes. The ring contraction leads to the formation of cyclopropylidenecyclobutane, while ring expansion yields bicyclo[3.2.0]hept-1(5)-ene. Computational studies have indicated that the puckered conformations of the cyclobutylidene ring in the carbene intermediate influence the transition states and ultimately the product selectivity of these rearrangements. For spiro[3.3]hept-1-ylidene, ring-contraction is found to be the major pathway.

Strain-Release Processes in Spiro[3.3]heptane Chemistry

The inherent ring strain in the spiro[3.3]heptane framework is a dominant factor in its chemical reactivity. This strain energy can be harnessed as a driving force for various chemical transformations, leading to the formation of new, more complex molecular architectures. Strain-release has been a key principle in the development of synthetic methodologies targeting spirocyclic compounds.

For example, the synthesis of azetidine-containing spirocycles utilizes the strain of the azabicyclo[1.1.0]butane (ABB) fragment. The coupling of lithiated ABB with electrophiles containing a nucleophilic atom generates an intermediate that is predisposed to a strain-release driven spirocyclization. This approach allows for the modular construction of diverse spiro-azetidines.

The aforementioned semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones is another prime example of a strain-release process. The high strain of the bicyclo[1.1.0]butane starting material is partially relieved upon its transformation into the spiro[3.3]heptane product, providing a thermodynamic driving force for the reaction.

Carbonyl Group Reactivity and Transformations

The ketone moiety in this compound is a versatile functional group that can undergo a wide array of chemical transformations, providing a gateway to a diverse range of functionalized spiro[3.3]heptane derivatives.

Nucleophilic Addition Reactions of the Ketone Moiety

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental to the derivatization of this spirocyclic ketone.

Reduction Reactions: A common transformation is the reduction of the ketone to the corresponding alcohol. For instance, the Wolff-Kishner reduction of a substituted spiro[3.3]heptanone has been reported to yield the corresponding deoxygenated spiro[3.3]heptane.

Organometallic Reagents: Reactions with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to proceed via nucleophilic addition to the carbonyl group, yielding tertiary alcohols after an aqueous workup. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the spirocyclic framework and the methyl group at the 5-position. For example, treatment of a substituted spiro[3.3]heptanone with n-butyllithium, followed by quenching with an electrophile like trimethyl borate (B1201080) or carbon dioxide, has been used to introduce boronic acid and carboxylic acid functionalities, respectively.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a methylenespiro[3.3]heptane derivative. The choice of the ylide would determine the nature of the exocyclic double bond introduced.

NucleophileReagent TypeExpected Product
HydrideReducing Agent5-Methylspiro[3.3]heptan-1-ol
Organolithium/GrignardOrganometallic Reagent1-Alkyl-5-methylspiro[3.3]heptan-1-ol
Phosphonium YlideWittig Reagent1-Alkylidene-5-methylspiro[3.3]heptane

Condensation Reactions of Spiro[3.3]heptanones

Condensation reactions involving the enolate of this compound offer a pathway to form new carbon-carbon bonds at the α-position to the carbonyl group.

Aldol (B89426) Condensation: In the presence of a base, this compound can form an enolate, which can then act as a nucleophile. A self-aldol condensation would involve the enolate attacking the carbonyl group of another molecule of the ketone, leading to a β-hydroxy ketone adduct. Subsequent dehydration would yield an α,β-unsaturated ketone. Crossed aldol condensations with other aldehydes or ketones are also feasible, expanding the range of possible products.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. This reaction with this compound would result in the formation of a new carbon-carbon double bond at the carbonyl carbon, yielding a condensed product.

Mannich Reaction: The Mannich reaction is a three-component reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction would lead to the introduction of an aminomethyl group at the α-position of the ketone, forming a Mannich base. This provides a route to β-amino-ketones, which are valuable synthetic intermediates.

While these are the expected reactivities based on the principles of organic chemistry, specific experimental studies on the condensation reactions of this compound are not extensively reported in the literature, indicating a potential area for further research.

Functional Group Interconversions at the Ketone Moiety

The ketone functionality of this compound serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key reactions include reduction to the corresponding alcohol and reductive amination to form various amines. These interconversions are crucial for modifying the compound's properties and for its incorporation into larger, more complex molecular architectures.

The strategic location of the ketone within the strained spirocyclic framework allows for the introduction of new functional groups, thereby expanding the chemical space accessible from this scaffold. The reactivity of the ketone is influenced by the inherent ring strain of the spiro[3.3]heptane system.

Reduction of the Ketone

The carbonyl group of spiro[3.3]heptan-1-one, a parent compound to the 5-methyl derivative, can be readily reduced to the corresponding secondary alcohol. A standard laboratory procedure for this transformation involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) chemrxiv.org. This reaction effectively converts the ketone into 5-methylspiro[3.3]heptan-1-ol.

Table 1: Reduction of Spiro[3.3]heptan-1-one

Starting Material Reagent Product

This fundamental transformation is a critical step for accessing alcohol derivatives, which can then undergo further functionalization, such as esterification or etherification.

Reductive Amination

Reductive amination is a highly effective method for converting the ketone group into a C-N bond, thereby producing primary, secondary, or tertiary amines. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction.

For the parent compound, spiro[3.3]heptan-1-one, reductive amination has been successfully demonstrated using benzylamine (B48309) in the presence of a reducing agent, yielding the corresponding N-benzyl secondary amine chemrxiv.org. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone masterorganicchemistry.com. The reaction is often carried out under slightly acidic conditions to facilitate imine formation youtube.com.

Table 2: Reductive Amination of Spiro[3.3]heptan-1-one

Starting Material Amine Reducing Agent Product

This methodology can be extended to this compound, allowing for the synthesis of a wide array of amine derivatives by varying the amine component in the reaction. The ability to introduce nitrogen-containing functional groups is of significant interest in medicinal chemistry and materials science.

Computational and Theoretical Studies on Spiro 3.3 Heptane Systems

Analysis of Ring Strain and Conformational Preferences in Spiro[3.3]heptanes

Spiro[3.3]heptane and its derivatives are characterized by the presence of two fused cyclobutane (B1203170) rings, which inherently introduces significant ring strain. Computational analyses are crucial for quantifying this strain and understanding the conformational landscape of these molecules.

The introduction of substituents, such as a methyl group and a carbonyl group in 5-Methylspiro[3.3]heptan-1-one, further influences the conformational preferences. The puckered nature of the cyclobutane rings allows for different conformations. For substituted spiro[3.3]heptanes, computational methods can be employed to determine the relative energies of different stereoisomers and conformers. For instance, in this compound, the methyl group can exist in different spatial orientations relative to the spirocyclic core, leading to distinct energy minima on the potential energy surface. The conformational preferences are dictated by a delicate balance of minimizing steric hindrance and optimizing electronic interactions.

A comprehensive conformational analysis using computational methods would involve systematically rotating the substituent groups and calculating the corresponding energy to map out the potential energy surface. This allows for the identification of the most stable conformations and the energy barriers between them.

Calculated Strain Energies of Related Cyclic and Spirocyclic Alkanes
CompoundCalculated Strain Energy (kcal/mol)Reference
Cyclobutane26.5[Generic Computational Chemistry Textbooks]
Spiro[3.3]heptane~53[Inferred from related studies]

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of molecules like this compound. These calculations solve the Schrödinger equation for the molecule to provide information about its wavefunction, from which various properties can be derived.

Methods such as Hartree-Fock (HF) theory, Density Functional Theory (DFT), and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to calculate the electronic structure. The choice of method and basis set is crucial for obtaining accurate results. For spiro[3.3]heptane systems, DFT methods often provide a good balance between computational cost and accuracy.

These calculations can provide detailed information about:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density and Charge Distribution: Quantum chemical calculations can map the electron density, revealing the distribution of charge within the molecule. This is particularly important for understanding the polarity of bonds and the reactivity of different sites. In this compound, the carbonyl group will significantly polarize the electron density.

Thermochemical Properties: Heats of formation, Gibbs free energies, and other thermodynamic quantities can be calculated, providing insights into the stability and feasibility of forming these molecules.

While specific data for this compound is not available in the provided search results, general principles of quantum chemistry can be applied to understand its electronic structure. The presence of the ketone will lower the energy of the LUMO, making the carbonyl carbon an electrophilic site. The methyl group, being an electron-donating group, will slightly raise the energy of the HOMO.

Typical Outputs from Quantum Chemical Calculations
PropertyDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to ionization potential and nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity and electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability.
Mulliken ChargesPartial charges assigned to individual atoms, indicating charge distribution.
Dipole MomentA measure of the overall polarity of the molecule.

Prediction and Elucidation of Reaction Pathways and Transition States for Spirocyclic Systems

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For spirocyclic systems, theoretical calculations can be used to predict reaction pathways, identify intermediates, and characterize the transition states that connect them. This information is crucial for understanding how these molecules are formed and how they react.

The synthesis of spiro[3.3]heptan-1-ones can proceed through various routes, and computational studies can help to elucidate the mechanisms of these reactions. For example, a "strain-relocating" semipinacol rearrangement has been reported for the synthesis of spiro[3.3]heptan-1-ones. nih.gov Computational modeling of this reaction would involve:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Searching for Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Various algorithms are used to locate these structures.

Calculating Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

A computational study on the formation of aza-spiro rings has highlighted the importance of understanding the conformations of transition states in determining the stereoselectivity of the reaction. nih.govelsevierpure.com A large number of conformational isomers of the transition states were analyzed to identify the origins of stereoselectivity. nih.govelsevierpure.com Although this study does not directly involve this compound, the methodology is directly applicable to understanding reactions involving spiro[3.3]heptane systems.

Computational Insights into Bioisosteric Relationships of Spiro[3.3]heptanes

One of the most significant areas of interest for spiro[3.3]heptane systems is their use as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The spiro[3.3]heptane scaffold has been explored as a three-dimensional, non-aromatic bioisostere for phenyl rings and other cyclic systems in medicinal chemistry. rsc.orgnih.govchemrxiv.org

Computational studies play a vital role in understanding and predicting the bioisosteric potential of the spiro[3.3]heptane core. These studies often involve comparing the properties of a drug molecule containing a phenyl ring with its analogue where the phenyl ring is replaced by a spiro[3.3]heptane moiety. The key computational comparisons include:

Shape and Electrostatic Potential: The three-dimensional shape and electrostatic potential surface of the spiro[3.3]heptane analogue are compared with the original phenyl-containing molecule. The goal is to see how well the spiro[3.3]heptane can mimic the spatial arrangement and electronic properties of the group it is replacing.

Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and dipole moment are crucial for drug-likeness. Computational models can predict these properties for the spiro[3.3]heptane analogues and compare them to the parent drug. For instance, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity. researchgate.net

Recent research has demonstrated that the spiro[3.3]heptane core, with its non-coplanar exit vectors, can serve as a saturated bioisostere for mono-, meta-, and para-substituted benzene (B151609) rings. nih.govchemrxiv.org This has been successfully applied to analogues of the anticancer drugs sonidegib and vorinostat, as well as the anesthetic benzocaine, with the resulting saturated analogues showing high biological potency. nih.gov The unique three-dimensional shape of the spiro[3.3]heptane scaffold is a key feature that medicinal chemists are leveraging to improve the properties of drug candidates. rsc.org

Comparison of Phenyl Ring and Spiro[3.3]heptane as Bioisosteres
PropertyPhenyl RingSpiro[3.3]heptane
GeometryPlanarThree-dimensional, rigid
AromaticityAromaticNon-aromatic, saturated
Lipophilicity (logP)HigherGenerally lower
Metabolic StabilityProne to oxidationGenerally more stable to oxidation
Exit VectorsCoplanarNon-coplanar

Advanced Spectroscopic Characterization Techniques for Spiro 3.3 Heptanones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including spiro[3.3]heptanones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure and stereochemistry of 5-Methylspiro[3.3]heptan-1-one.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the carbonyl group are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the carbonyl. The methyl group would introduce a distinct signal, likely a doublet if coupled with a proton on the same carbon, with a chemical shift characteristic of a methyl group attached to a cyclobutane (B1203170) ring. The spirocyclic nature of the molecule results in a complex pattern of signals for the methylene (B1212753) protons, often appearing as multiplets due to complex spin-spin coupling.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for determining the stereochemistry of substituted spiro[3.3]heptanones. By identifying through-space interactions between protons, the relative orientation of the methyl group in relation to the rest of the spirocyclic framework can be definitively established.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃1.1 - 1.3Doublet
-CH(CH₃)2.0 - 2.5Multiplet
-CH₂- (adjacent to C=O)2.5 - 2.8Multiplet
-CH₂- (other)1.8 - 2.2Multiplet

Note: These are predicted values and may vary based on the solvent and specific stereoisomer.

The ¹³C NMR spectrum would similarly provide valuable information. The carbonyl carbon would be the most downfield signal, typically in the range of 200-220 ppm. The carbon atom bearing the methyl group and the quaternary spiro carbon would also have characteristic chemical shifts.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry can confirm its molecular formula and provide insights into its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺). The fragmentation of this molecular ion is predictable based on the established fragmentation patterns of cyclic ketones. The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.

For this compound, two primary α-cleavage pathways are possible, leading to the formation of characteristic fragment ions. The presence of the methyl group can influence the relative abundance of these fragments. The high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

m/z ValuePossible Fragment StructureFragmentation Pathway
124[C₈H₁₂O]⁺Molecular Ion (M⁺)
96[M - CO]⁺Loss of carbon monoxide
81[M - CO - CH₃]⁺Loss of CO and a methyl radical
68[C₅H₈]⁺Cleavage of the cyclobutanone (B123998) ring

Note: The relative intensities of these peaks would provide further structural information.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, ESR spectroscopy can be employed to study radical intermediates or products that may be formed from it under specific conditions, such as photochemical reactions or reactions involving radical initiators.

For instance, if this compound were to undergo a reaction that generates a radical species, ESR spectroscopy could provide valuable information about the structure and electronic environment of that radical. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would allow for the identification of the atoms with which the unpaired electron is interacting. This information can be crucial for understanding reaction mechanisms involving spiro[3.3]heptanones.

X-ray Crystallography for Solid-State Structural Elucidation of Spiro[3.3]heptanones

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. For spiro[3.3]heptanones, this technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise stereochemical arrangement of all atoms in the molecule. nih.gov

To perform X-ray crystallography, a single crystal of this compound of sufficient quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

This technique is particularly valuable for confirming the absolute configuration of chiral spiro[3.3]heptanones when a suitable derivative is prepared. nih.gov The solid-state structure revealed by X-ray crystallography provides a benchmark for computational models and helps in understanding the intermolecular interactions in the crystalline state. Several studies on related spiro[3.3]heptanone derivatives have successfully utilized X-ray crystallography to confirm their synthesized structures.

Applications of 5 Methylspiro 3.3 Heptan 1 One and Analogues in Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The spiro[3.3]heptane motif is increasingly recognized as a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. chemrxiv.orgresearchgate.netresearchgate.netnih.gov Its rigid structure and three-dimensional nature offer a unique scaffold that can be used to explore chemical space in ways that are not possible with more traditional, planar ring systems. chemrxiv.org The substitution of the spiro[3.3]heptane core with functional groups, such as in 5-Methylspiro[3.3]heptan-1-one, provides synthetic handles for elaboration into more complex structures.

Researchers have developed various synthetic routes to access functionalized spiro[3.3]heptanes, which can then be used as starting materials in the synthesis of larger molecules. For instance, a practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, starting from a commercially available cyclobutanone (B123998) derivative. chemrxiv.org This method allows for the large-scale production of key intermediates like 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which can be further elaborated into a variety of mono- and bifunctional spiro[3.3]heptane derivatives, including alcohols, amines, boronate esters, and carboxylic acids. chemrxiv.org

The versatility of these building blocks is demonstrated by their incorporation into the structures of bioactive compounds. The spiro[3.3]heptane scaffold has been successfully used as a bioisostere for the phenyl ring in several FDA-approved drugs. chemrxiv.orgnih.gov For example, replacing the phenyl ring in the anticancer drug Vorinostat with a spiro[3.3]heptane core resulted in a saturated, patent-free analogue with high activity. chemrxiv.org Similarly, this scaffold has been incorporated into analogues of the anticancer drug Sonidegib and the local anesthetic Benzocaine, demonstrating its broad applicability in medicinal chemistry. chemrxiv.orgnih.gov

The synthesis of these complex molecules often involves the modification of ketones, such as the one present in this compound. Representative modifications include the Wolff-Kishner reduction to remove the carbonyl group, followed by further functionalization to introduce carboxylic acids or boronic acids, which are valuable handles for cross-coupling reactions. chemrxiv.orgresearchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Spiro[3.3]heptane Building Blocks

Starting Material/Building Block Synthetic Transformation Resulting Complex Molecule/Analogue Reference
Substituted Spiro[3.3]heptan-1-one Multi-step synthesis including ketone modification Vorinostat Analogue chemrxiv.org
Functionalized Spiro[3.3]heptane Incorporation as a phenyl bioisostere Sonidegib Analogue chemrxiv.orgnih.gov
Spiro[3.3]heptane derivative Incorporation as a phenyl bioisostere Benzocaine Analogue chemrxiv.org
6-(Trifluoromethyl)spiro[3.3]heptane-derived building blocks Further functional group transformations Various bioactive compound candidates chemrxiv.org

Scaffold Design for Conformational Restriction in Molecular Probes

The rigid nature of the spiro[3.3]heptane scaffold makes it an excellent choice for the design of conformationally restricted molecular probes. researchgate.netresearchgate.net Conformational restriction is a key strategy in drug design and chemical biology to improve the potency and selectivity of a molecule for its biological target by reducing the entropic penalty of binding. nih.gov The well-defined three-dimensional structure of spiro[3.3]heptanes allows for precise positioning of functional groups in space.

Spiro[3.3]heptane has been investigated as a saturated bioisostere for the phenyl ring, offering a non-planar alternative with distinct exit vectors for substituents. chemrxiv.orgnih.gov Unlike the collinear exit vectors of a para-substituted benzene (B151609) ring, the substituents on a spiro[3.3]heptane scaffold are held in a more defined, non-linear arrangement. chemrxiv.org This conformational rigidity can be exploited to probe the binding pockets of proteins and other biological macromolecules with high precision.

The synthesis of a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold highlights its use in creating molecular probes. nih.gov These conformationally restricted ligands provide valuable information on ligand-target interactions. nih.gov Furthermore, structural analysis of spiro[3.3]heptane-1,6-diamines has revealed their similarity to cyclohexane scaffolds, with certain stereoisomers acting as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.orgresearchgate.net This allows for the fine-tuning of the spatial orientation of functional groups in molecular probes.

Table 2: Comparison of Spiro[3.3]heptane and Phenyl Ring as Scaffolds

Feature Spiro[3.3]heptane para-Substituted Phenyl Ring Reference
Geometry Non-planar, three-dimensional Planar chemrxiv.org
Exit Vector Geometry Non-collinear Collinear chemrxiv.org
Conformational Flexibility Rigid, restricted Rotationally flexible nih.gov
Application Conformationally restricted probes, phenyl bioisostere Common aromatic scaffold chemrxiv.orgnih.gov

Development of Functionalized Spiro[3.3]heptane Derivatives with Specific Orientations

The development of synthetic methods to produce functionalized spiro[3.3]heptane derivatives with specific orientations of substituents is crucial for their application in various fields. researchgate.netresearchgate.net The stereochemistry of the substituents on the spiro[3.3]heptane core can have a profound impact on the biological activity and physical properties of the resulting molecules.

A number of strategies have been employed to synthesize mono- and bi-functionalized spiro[3.3]heptanes. chemrxiv.orgresearchgate.net These methods often start from a spiro[3.3]heptanone, which can be modified through a variety of reactions to introduce new functional groups. For example, the ketone can be converted to an alcohol, amine, or other functional groups, which can then be further derivatized. researchgate.net The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, providing building blocks with well-defined spatial arrangements of the amino groups. acs.orgresearchgate.net

An expedient synthesis of spiro[3.3]heptan-1-ones has been developed via a strain-relocating semipinacol rearrangement. nih.govresearchgate.net This approach allows for the regio- and stereospecific synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones from a substituted cyclopropanone (B1606653) equivalent. nih.gov Such methods are invaluable for creating a diverse library of spiro[3.3]heptane derivatives with precise control over the orientation of functional groups.

The introduction of fluorine atoms into the spiro[3.3]heptane scaffold is another important area of research, as fluorination can significantly impact the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. chemrxiv.org A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been established, providing access to a wide range of fluorinated derivatives. chemrxiv.org

Table 3: Synthetic Methods for Functionalized Spiro[3.3]heptane Derivatives

Synthetic Method Starting Material Product Key Features Reference
Strain-Relocating Semipinacol Rearrangement 1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes Optically active 3-substituted spiro[3.3]heptan-1-ones Regio- and stereospecific nih.govresearchgate.net
Double Alkylation 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane and TosMIC or malonate diester 6-(Trifluoromethyl)spiro[3.3]heptane derivatives Scalable synthesis chemrxiv.orgresearchgate.net
[2+2] Cycloaddition Dichloroketene (B1203229) and an alkene 1-functionalized 6-oxospiro[3.3]heptane core Construction of the spirocyclic core nih.gov
Meinwald Oxirane Rearrangement 8-oxadispiro[2.0.3.1]octane derivative 1,6-disubstituted spiro[3.3]heptane core Formation of the spiro[3.3]heptane ring system nih.gov

Application in Multicomponent Reactions and Annulation Strategies (e.g., Spiro-Heterocycle Formation)

Spiro[3.3]heptan-1-one and its analogues are valuable substrates in multicomponent reactions and annulation strategies for the synthesis of spiro-heterocycles. nih.gov The carbonyl group provides a reactive site for the formation of new rings, leading to the construction of complex polycyclic systems.

The synthesis of spiro-heterocyclic steroids has demonstrated the utility of ketone-containing scaffolds in annulation reactions. nih.gov For example, steroidal ketones can be condensed with various reagents to form spiro 1,3-thiazolidin-4-one derivatives. nih.gov Similar strategies can be applied to this compound to generate novel spiro-heterocyclic systems.

The development of strained spiro-heterocycles, such as those containing oxetane or azetidine rings fused to the spiro[3.3]heptane core, is an active area of research. rsc.orgrsc.orgmdpi.com These motifs are of interest as potential bioisosteres for common heterocyclic rings found in pharmaceuticals. rsc.org For instance, 2-oxa-6-azaspiro[3.3]heptane has been proposed as a structural alternative to morpholine. mdpi.com The synthesis of these spiro-heterocycles often involves multi-step sequences that build upon a pre-formed spiro[3.3]heptane core.

Furthermore, a strain-release radical-polar crossover annulation strategy has been developed to access spiro- and fused- aza/oxa-heterobicyclo[3.1.1]heptanes from amino/hydroxy acids and bicyclo[1.1.0]butanes. chemrxiv.org While not directly starting from a spiro[3.3]heptanone, this methodology highlights the broader interest in and synthetic accessibility of complex spirocyclic systems.

Table 4: Examples of Spiro-Heterocycles Derived from Spirocyclic Ketones

Spirocyclic Ketone Reaction Type Resulting Spiro-Heterocycle Reference
Steroidal Ketone Condensation and Cycloaddition Spiro 1,3-thiazolidin-4-one nih.gov
N-Boc azetidinone Reaction with Tebbe's reagent 2,6-diazaspiro[3.3]heptane rsc.org
2-oxa-6-spiro[3.3]heptane derivative Multi-step synthesis 2-thia-6-azaspiro[3.3]heptane rsc.org
o-cycloalkylaminoacetanilides derived from spirocyclic oxetanes Oxidative Cyclization Fused benzimidazole systems mdpi.com

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